1-(2-Phenyloxiran-2-yl)ethanone
Description
1-(2-Phenyloxiran-2-yl)ethanone is an epoxide-containing organic compound characterized by an oxirane (epoxide) ring substituted at the 2-position with a phenyl group and an ethanone moiety. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The compound’s structure combines aromatic (phenyl) and reactive (epoxide) features, making it a subject of interest in synthetic and medicinal chemistry.
Properties
CAS No. |
154881-54-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of styrene oxide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid or acetophenone.
Reduction: 2-Phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Phenyloxiran-2-yl)ethanone involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenyl and acetyl groups can influence the reactivity and selectivity of these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
The following analysis compares 1-(2-Phenyloxiran-2-yl)ethanone with structurally related ethanone derivatives, focusing on molecular features, reactivity, biological activity, and applications.
Structural Analogues and Substituent Effects
Key Comparisons
a) Reactivity of Epoxide vs. Other Ring Systems
- Oxirane (Epoxide) Derivatives: The oxirane ring in this compound is prone to nucleophilic ring-opening reactions, which can be exploited in synthesis. For example, 1-[(2R,3R)-3-pentyloxiranyl]ethanone (C₉H₁₆O₂) is used in macromolecular crystallography due to its stability and defined stereochemistry . In contrast, benzofuran derivatives (e.g., 1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl]ethanone, C₁₄H₁₄O) exhibit reduced reactivity compared to epoxides but offer enhanced aromatic stability .
b) Impact of Substituents on Bioactivity
- Hydroxyl and Methoxy Groups: 1-(2-Hydroxy-4-methoxyphenyl)ethanone (C₉H₁₀O₃) demonstrates α-glucosidase inhibitory activity, with hydroxyl groups enhancing potency . This suggests that electron-donating substituents on aromatic rings improve enzyme inhibition. Halogenated Derivatives: 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (C₁₀H₁₁BrO₃) may exhibit altered pharmacokinetics due to bromine’s lipophilicity and electronegativity .
c) Aromatic vs. Aliphatic Substituents
- Indole Derivatives (e.g., JWH-250): The indole moiety enhances binding to cannabinoid receptors, highlighting how heterocyclic systems influence biological targeting .
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